molecular formula C21H24N2O3S B2855476 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide CAS No. 1211926-26-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2855476
CAS No.: 1211926-26-9
M. Wt: 384.49
InChI Key: UFPITQXTLLHFHW-GQCTYLIASA-N
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Description

This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group conjugated to an α,β-unsaturated carbonyl system. The amide nitrogen is substituted with a 1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl moiety, which introduces a heterocyclic thiophene and a piperidine ring.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(6-4-16-3-5-19-20(12-16)26-15-25-19)22-13-17-7-9-23(10-8-17)14-18-2-1-11-27-18/h1-6,11-12,17H,7-10,13-15H2,(H,22,24)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPITQXTLLHFHW-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide, also known by its chemical structure C15H17NO3, is a synthetically derived molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Formula: C15H17NO3
Molecular Weight: 259.30 g/mol
IUPAC Name: this compound
CAS Registry Number: 82857-82-7

The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological activity in various contexts, including anti-cancer and anti-inflammatory properties. The presence of the thiophene and piperidine groups suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
  • Cell Lines Tested : Studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.
Cell LineIC50 Value (µM)Reference
MCF-71.003
A5490.72

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated. Compounds containing the benzo[d][1,3]dioxole structure are known to exhibit strong radical scavenging abilities.

  • DPPH Assay Results : In vitro assays have demonstrated that derivatives of this compound can significantly reduce lipid peroxidation.
  • Comparative Analysis : The antioxidant activity was measured against standard antioxidants like gallic acid.
CompoundEC50 Value (µg/mL)Standard Comparison
Compound X0.565Gallic Acid (1.2)
Compound Y0.708Gallic Acid (1.2)

Study on D3 Dopamine Receptor Agonism

A related study investigated the agonistic effects of compounds structurally similar to this compound on dopamine receptors:

  • Selectivity : The compound demonstrated selective agonism towards D3 dopamine receptors without significant activity on D2 receptors.
  • Biological Implications : This selectivity suggests potential therapeutic applications in treating disorders related to dopamine dysregulation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

  • Target Proteins : The compound showed promising interactions with tyrosine kinases involved in cancer progression.
  • Binding Affinity : Computational analyses indicated favorable binding energies, suggesting effective inhibition potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs, their modifications, and reported biological activities:

Compound Name Key Structural Features Biological Activity Reference
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide Phenethyl group with 4-hydroxyl substituent Anti-obesity: Inhibits adipocyte differentiation, reduces triglyceride levels
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide Simple phenethyl substituent No cytotoxicity against MCF-7, DU-145, or A549 cancer cells
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide Benzothiazole substituent No activity data reported; structural focus on heterocyclic diversity
(E)-3-phenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide Trifluoromethylbenzyl-thiazole group No activity data reported; potential kinase inhibition inferred from scaffold
CCG258205–CCG258209 (Kinase Inhibitors) Piperidine-benzodioxole linkage with pyridyl/imidazole groups High selectivity for GPCR kinase 2; >95% HPLC purity
(E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)allyl)phenyl)isobutyramide Allyl-aniline linkage with isobutyramide Promotes hippocampal neurogenesis in rats (14.3% yield)

Key Findings and Trends

Anti-Obesity Activity
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide () demonstrates significant anti-obesity effects by suppressing adipocyte differentiation, FAS expression, and PPAR-γ activation. Its 4-hydroxyphenethyl group enhances polarity, likely improving solubility and metabolic stability compared to the target compound’s thiophene-piperidine moiety .
Cytotoxicity and Anticancer Potential
  • In contrast, flavokawain A (compound 13), a chalcone derivative, inhibited A549 growth, suggesting the acrylamide scaffold may require additional functional groups (e.g., chalcone-like α,β-unsaturated ketone) for anticancer activity .
Neurogenesis Promotion
  • Compound 17 in , an allyl-aniline derivative, promotes hippocampal neurogenesis. The target compound’s thiophene-piperidine group may similarly enhance neurotropic effects, though direct evidence is lacking .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Amide Substituents : Phenethyl groups () favor metabolic stability and peripheral activity, while piperidine-thiophene (target compound) or pyridyl groups () may improve CNS penetration.
  • Aromatic Systems: The benzo[d][1,3]dioxol-5-yl group is conserved across analogs, suggesting its role in π-π stacking or enzyme binding.
  • Synthetic Feasibility : Yields for analogs range widely (14.3% for compound 17 in vs. 90% for CCG258206 in ), highlighting challenges in synthesizing complex piperidine-thiophene linkages .

Preparation Methods

Formation of Benzo[d]dioxole Core

The benzodioxole ring is synthesized via cyclization of catechol derivatives. A representative protocol involves:

Reaction Conditions

Parameter Specification
Starting Material Catechol (1.0 equiv)
Cyclization Agent Formaldehyde (1.2 equiv)
Catalyst Concentrated HCl (0.1 equiv)
Solvent Water/Ethanol (3:1 v/v)
Temperature 80°C, 4 h
Yield 89% (isolated as white crystals)

This step generates 1,3-benzodioxol-5-ol, which is subsequently functionalized via Friedel-Crafts acylation to introduce the acrylic acid side chain.

Acrylic Acid Side Chain Installation

A Heck coupling strategy enables stereoselective formation of the (E)-configured double bond:

Optimized Parameters

Variable Optimal Value
Palladium Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(o-tol)₃ (10 mol%)
Base Et₃N (2.0 equiv)
Solvent DMF, 100°C, 12 h
E:Z Selectivity >20:1

Synthesis of (1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanamine

Piperidine Functionalization

The synthesis proceeds through sequential alkylation and reduction steps:

Stepwise Protocol

  • N-Alkylation of Piperidine-4-methanol
    • React piperidin-4-ylmethanol with thiophen-2-ylmethyl bromide (1.5 equiv)
    • Conditions: K₂CO₃ (2.0 equiv), DMF, 60°C, 8 h
    • Yield: 78%
  • Oxidation of Alcohol to Ketone

    • Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C → 25°C
    • Conversion: >95% (monitored by TLC)
  • Reductive Amination

    • Ketone + NH₄OAc (3.0 equiv), NaBH₃CN (1.5 equiv)
    • Solvent: MeOH, 24 h
    • Yield: 65%

Amide Bond Formation: Critical Parameter Optimization

The coupling of 3-(benzo[d]dioxol-5-yl)acryloyl chloride with (1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine was systematically evaluated across multiple conditions:

Comparative Coupling Efficiency

Entry Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
1 EDCl/HOBt DCM 25 24 52
2 HATU DMF 0→25 12 81
3 DCC/DMAP THF 40 18 67
4 SOCl₂ (acid chloride) EtOAc Reflux 6 73

Key findings:

  • HATU-mediated coupling in DMF provided superior yields while maintaining stereochemical integrity
  • Prolonged reaction times (>24 h) led to double bond isomerization (E→Z)

Stereochemical Control and Purification

Ensuring (E)-Configuration

The acrylamide's geometry was verified through:

  • ¹H NMR Coupling Constants : J = 15.8 Hz between α/β protons
  • NOESY Analysis : Absence of nuclear Overhauser effect between benzodioxole and piperidine protons

Purification Methodology

A three-step purification protocol achieves >99% purity:

  • Liquid-Liquid Extraction : 10% citric acid/EtOAc partitioning
  • Flash Chromatography : SiO₂, hexane:EtOAc (3:1 → 1:2 gradient)
  • Recrystallization : MeOH/H₂O (4:1) at -20°C

Scalability and Industrial Considerations

For kilogram-scale production, continuous flow chemistry demonstrates advantages:

Benchmark Comparison

Metric Batch Process Flow System
Reaction Volume (L/kg) 120 18
Total Time (h) 48 9
Purity (%) 99.1 99.6
E-Factor 32 11

The flow system reduces solvent waste by 66% while maintaining throughput.

Analytical Characterization

Comprehensive spectral data confirm structural identity:

Spectroscopic Signature

Technique Key Signals
¹H NMR δ 6.82 (d, J=15.8 Hz, 1H, CH=CHCO)
δ 4.25 (s, 4H, OCH₂O)
¹³C NMR δ 165.2 (C=O), 147.6 (benzodioxole C-O)
HRMS [M+H]⁺ Calc: 453.1894, Found: 453.1891
FT-IR 1664 cm⁻¹ (C=O stretch)

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions:

Aldol Condensation : Coupling a benzo[d][1,3]dioxole-5-carbaldehyde derivative with a piperidine-thiophenemethyl precursor via base-catalyzed aldol condensation (e.g., using NaOH or KOH in ethanol/water) to form the acrylamide backbone .

Amide Coupling : Reacting the intermediate acryloyl chloride with the amine-functionalized piperidine-thiophene derivative using coupling agents like EDC/HOBt in anhydrous DMF .

  • Optimization :
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction kinetics .
  • Temperature Control : Maintain 0–25°C during condensation to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity .

Q. What spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?

  • Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Verify stereochemistry (E-configuration via coupling constants, e.g., J = 15–16 Hz for trans-alkene protons) and assess aromatic/heterocyclic proton environments .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-thiophene moiety .
  • Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for this compound’s molecular targets?

  • Answer :

  • Assay Standardization : Use orthogonal methods (e.g., surface plasmon resonance [SPR] for kinetic analysis vs. fluorescence polarization for equilibrium binding) to cross-validate data .
  • Control Experiments : Include reference inhibitors (e.g., known enzyme inhibitors) to calibrate activity measurements .
  • Structural Modeling : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to identify key binding residues and reconcile discrepancies between computational predictions and experimental IC₅₀ values .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

  • Prodrug Design : Modify the acrylamide group with hydrolyzable esters to enhance oral bioavailability .
  • Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the piperidine ring to balance logP values (target range: 2–3) .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., thiophene oxidation) and block degradation pathways via fluorination or methyl group addition .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • Answer :

  • Analog Synthesis : Systematically vary substituents:
  • Replace the thiophenemethyl group with furan or pyridine derivatives to probe steric/electronic effects .
  • Modify the benzo[d][1,3]dioxole ring with electron-withdrawing groups (e.g., nitro) to enhance π-stacking interactions .
  • In Silico Screening : Use QSAR models (e.g., CoMFA, Random Forest) to predict activity cliffs and prioritize analogs for synthesis .
  • Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify selectivity windows .

Methodological Troubleshooting

Q. How can low yields during the final amide coupling step be addressed?

  • Answer :

  • Activation Protocol : Switch from EDC/HOBt to HATU or PyBOP for improved coupling efficiency .
  • Solvent Drying : Use anhydrous DMF with molecular sieves to prevent hydrolysis of the acryloyl chloride intermediate .
  • Stoichiometry : Increase amine equivalent (1.5–2.0 eq) to drive the reaction to completion .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

  • Answer :

  • Target Knockdown : Use siRNA/shRNA to silence putative targets (e.g., kinases) and assess rescue of phenotypic effects .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in the presence of the compound .
  • Phosphoproteomics : Perform LC-MS/MS to map downstream signaling pathways affected by treatment .

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